Méthasulfocarb

Vue d'ensemble

Description

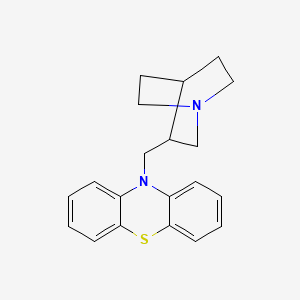

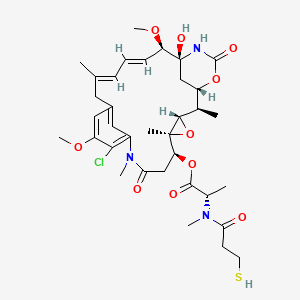

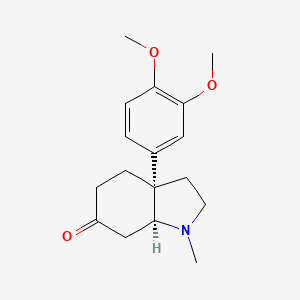

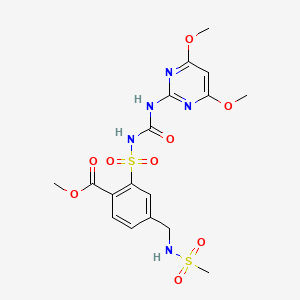

Le méthasulfocarb est un ester monothiocarbamique qui est un méthanesulfonate de phényle dans lequel l'hydrogène en position 4 est remplacé par un groupe (méthylcarbamoyl)sulfanediyl. Il est principalement utilisé comme fongicide pour le traitement d'une gamme de maladies fongiques du riz . Le composé a la formule moléculaire C9H11NO4S2 et un poids moléculaire de 261,32 g/mol .

Applications De Recherche Scientifique

Le méthasulfocarb a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Etudié pour ses propriétés antifongiques et son utilisation potentielle dans la lutte contre les infections fongiques des cultures.

Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans les traitements antifongiques.

Industrie : Utilisé dans l'industrie agricole comme fongicide pour protéger les cultures des maladies fongiques

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la croissance des cellules fongiques. Le composé cible des enzymes spécifiques impliquées dans la synthèse des parois cellulaires fongiques, ce qui entraîne une perturbation de l'intégrité de la paroi cellulaire et finalement la mort cellulaire. Les voies moléculaires impliquées comprennent l'inhibition d'enzymes clés telles que la chitin synthétase et la bêta-glucane synthétase .

Mécanisme D'action

Methasulfocarb exerts its effects by inhibiting the growth of fungal cells. The compound targets specific enzymes involved in the synthesis of fungal cell walls, leading to the disruption of cell wall integrity and ultimately causing cell death. The molecular pathways involved include the inhibition of key enzymes such as chitin synthase and beta-glucan synthase .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methasulfocarb plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain fungal enzymes, thereby preventing the growth and proliferation of fungal pathogens. Methasulfocarb interacts with enzymes such as Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp., disrupting their metabolic processes and leading to their eventual death . The nature of these interactions involves the binding of Methasulfocarb to the active sites of these enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components.

Cellular Effects

Methasulfocarb exerts various effects on different types of cells and cellular processes. In fungal cells, Methasulfocarb disrupts cell signaling pathways, gene expression, and cellular metabolism. It inhibits the synthesis of essential proteins and enzymes, leading to impaired cell function and eventual cell death . Methasulfocarb also affects the cell membrane integrity, causing leakage of cellular contents and further contributing to cell death. In plant cells, Methasulfocarb may interfere with normal cellular processes, leading to growth retardation and reduced crop yield.

Molecular Mechanism

The molecular mechanism of Methasulfocarb involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. Methasulfocarb binds to the active sites of fungal enzymes, preventing their catalytic activity and disrupting essential metabolic pathways . This inhibition leads to the accumulation of toxic intermediates and the depletion of essential cellular components, ultimately resulting in cell death. Methasulfocarb also affects gene expression by inhibiting the transcription of genes involved in fungal growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methasulfocarb change over time due to its stability, degradation, and long-term effects on cellular function. Methasulfocarb is moderately stable under laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to Methasulfocarb may result in the development of resistance in fungal populations, reducing its effectiveness as a fungicide. Additionally, prolonged exposure to Methasulfocarb can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methasulfocarb vary with different dosages in animal models. At low doses, Methasulfocarb may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired fungicidal activity. Exceeding this threshold can lead to toxic effects and potential harm to non-target organisms.

Metabolic Pathways

Methasulfocarb is involved in various metabolic pathways, including those related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in its metabolism and breakdown . Methasulfocarb can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The presence of Methasulfocarb can alter the balance of metabolic pathways, resulting in the accumulation of toxic intermediates and depletion of essential metabolites.

Transport and Distribution

Methasulfocarb is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its physicochemical properties . Once inside the cell, Methasulfocarb can interact with transporters and binding proteins, affecting its localization and accumulation. Methasulfocarb can also be distributed to different tissues, where it exerts its fungicidal activity and affects cellular function.

Subcellular Localization

Methasulfocarb’s subcellular localization is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell, where it interacts with enzymes and other biomolecules . Methasulfocarb may undergo post-translational modifications that direct it to specific subcellular locations, enhancing its efficacy as a fungicide. The localization of Methasulfocarb within the cell can also influence its stability and degradation, affecting its overall activity and function.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le méthasulfocarb peut être synthétisé par réaction du méthanesulfonate de phényle avec de l'isothiocyanate de méthyle dans des conditions contrôlées. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium pour faciliter la formation de l'ester monothiocarbamique .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en grandes quantités en utilisant des voies synthétiques similaires, mais avec des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le procédé met en œuvre des réacteurs à grande échelle et un contrôle précis de la température et du pH pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le méthasulfocarb subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit pour former des thiols.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, où le groupe méthanesulfonate est remplacé par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Divers dérivés phényliques substitués selon le nucléophile utilisé.

Comparaison Avec Des Composés Similaires

Le méthasulfocarb est unique parmi les fongicides en raison de sa structure chimique spécifique et de son mode d'action. Des composés similaires incluent :

Méthiocarbe : Un autre fongicide carbamate avec un mode d'action différent.

Carbendazyme : Un fongicide benzimidazole qui cible différentes enzymes dans les cellules fongiques.

Thiophanate-méthyle : Un fongicide systémique à large spectre d'activité

Le this compound se distingue par sa cible spécifique de la synthèse de la paroi cellulaire fongique, ce qui le rend particulièrement efficace contre certains agents pathogènes fongiques .

Propriétés

IUPAC Name |

[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJOSTZEBSTPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058155 | |

| Record name | Methasulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66952-49-6 | |

| Record name | Methasulfocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66952-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methasulfocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066952496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methasulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHASULFOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW71T2ANC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.